molecular formula C13H26O3 B12554665 3-Butoxypropyl hexanoate CAS No. 143462-39-9

3-Butoxypropyl hexanoate

Cat. No.: B12554665
CAS No.: 143462-39-9
M. Wt: 230.34 g/mol
InChI Key: VGEHGDPOPHRODU-UHFFFAOYSA-N
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Description

3-Butoxypropyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of hexanoic acid with 3-butoxypropanol. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxypropyl hexanoate is synthesized through an esterification reaction between hexanoic acid and 3-butoxypropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

Hexanoic acid+3-Butoxypropanol3-Butoxypropyl hexanoate+Water\text{Hexanoic acid} + \text{3-Butoxypropanol} \rightarrow \text{this compound} + \text{Water} Hexanoic acid+3-Butoxypropanol→3-Butoxypropyl hexanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Butoxypropyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and 3-butoxypropanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed

    Hydrolysis: Hexanoic acid and 3-butoxypropanol.

    Transesterification: A different ester and alcohol.

    Reduction: Hexanol and 3-butoxypropanol.

Scientific Research Applications

3-Butoxypropyl hexanoate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential use in biochemical assays and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Used in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of 3-butoxypropyl hexanoate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of this compound results in the formation of hexanoic acid and 3-butoxypropanol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

3-Butoxypropyl hexanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Butyl propionate: Used in the formulation of perfumes and as a solvent.

Uniqueness

This compound is unique due to its specific combination of hexanoic acid and 3-butoxypropanol, which imparts distinct chemical properties and applications. Its ability to form stable emulsions makes it valuable in various industrial applications.

Properties

CAS No.

143462-39-9

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-butoxypropyl hexanoate

InChI

InChI=1S/C13H26O3/c1-3-5-7-9-13(14)16-12-8-11-15-10-6-4-2/h3-12H2,1-2H3

InChI Key

VGEHGDPOPHRODU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCOCCCC

Origin of Product

United States

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